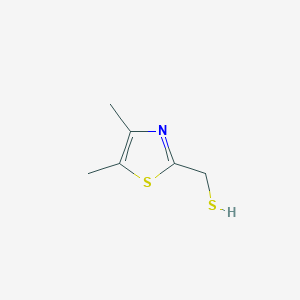

(Dimethyl-1,3-thiazol-2-yl)methanethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NS2 |

|---|---|

Molecular Weight |

159.3 g/mol |

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)methanethiol |

InChI |

InChI=1S/C6H9NS2/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3 |

InChI Key |

PSHSMYIJPMTZED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)CS)C |

Origin of Product |

United States |

Historical Context and Prior Research Gaps Regarding Thiazole Thiol Compounds

The study of thiazole (B1198619) chemistry has a rich history, dating back to the pioneering work of Hantzsch and Hofmann. eurekaselect.comnih.gov The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for creating the thiazole ring and has been fundamental to the development of this class of compounds. jpionline.orgwikipedia.org Historically, research has focused extensively on the core thiazole ring, which is a key structural component in many natural and synthetic molecules, including Vitamin B1 (Thiamine) and penicillin. eurekaselect.comnih.gov

While the thiazole nucleus is well-documented, the specific subclass of thiazole-thiol compounds has a more fragmented research history. Early investigations into compounds like mercaptobenzothiazole were driven by industrial applications, such as vulcanization accelerators. eurekaselect.comnih.gov However, academic exploration of simpler, non-fused thiazole-thiols was less centralized. A significant portion of the literature on sulfur-containing thiazole derivatives has concentrated on 2-mercaptothiazoles, which exist in a thiol-thione tautomeric equilibrium. researchgate.netmdpi.com This tautomerism has been a subject of study, but it has often overshadowed the investigation of derivatives with a distinct methanethiol (B179389) (-CH₂SH) group at the 2-position.

Consequently, a notable research gap exists for specific isomers like (Dimethyl-1,3-thiazol-2-yl)methanethiol. Historical literature does not provide a clear, linear progression of research into this particular scaffold. The focus on more complex systems or different substitution patterns has left simpler structures such as this one largely uncharacterized, representing an underexplored area in the vast landscape of thiazole chemistry.

| Milestone | Description | Approximate Era |

| Hantzsch Thiazole Synthesis | Development of the fundamental method for synthesizing the thiazole ring. | Late 19th Century |

| Discovery of Thiamine (Vitamin B1) | Identification of the thiazole ring as a crucial component of a natural, essential biomolecule. | Early 20th Century |

| Development of Penicillin | Revealed the thiazolidine (B150603) ring (a reduced thiazole) as a core part of the first commercial antibiotics. | Mid-20th Century |

| Industrial Applications | Use of mercaptobenzothiazole derivatives as vulcanizing accelerators. | Mid-20th Century |

| Modern Drug Development | Incorporation of the thiazole scaffold into a wide range of therapeutic agents. | Late 20th - 21st Century |

Significance of Investigating the Dimethyl 1,3 Thiazol 2 Yl Methanethiol Scaffold in Modern Chemical Science

The thiazole (B1198619) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. spast.orgresearchgate.net Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. bohrium.comnih.govnih.gov The significance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs. nih.gov

The investigation of the (Dimethyl-1,3-thiazol-2-yl)methanethiol scaffold derives its importance from this established precedent. The introduction of specific functional groups to the proven thiazole core is a key strategy in drug discovery to modulate activity, selectivity, and pharmacokinetic properties. analis.com.my The methanethiol (B179389) group (-CH₂SH) and the two methyl groups on the thiazole ring are of particular interest for several reasons:

Modulation of Biological Activity: The methyl groups can influence the compound's lipophilicity and steric profile, which can affect how it binds to biological targets. analis.com.my

Coordination Chemistry: The sulfur atom in the methanethiol group can act as a ligand, coordinating with metal ions. This property is significant for designing enzyme inhibitors, as many enzymes have metal ions in their active sites.

Novel Interactions: The thiol group is a potent nucleophile and can form disulfide bonds, offering unique mechanisms for interaction with biological systems compared to more commonly studied thiazole derivatives. rsc.org

Therefore, the this compound scaffold represents a logical and significant target for modern chemical synthesis and biological screening. Its unique combination of a proven heterocyclic core with a reactive thiol functional group makes it a promising candidate for the development of new therapeutic agents or functional materials. researchgate.netnih.gov

| FDA-Approved Drug | Therapeutic Class | Significance of Thiazole Ring |

| Ritonavir | Antiretroviral (Anti-HIV) | Forms a key part of the molecular structure essential for protease inhibition. eurekaselect.com |

| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) | Acts as a core scaffold for binding to the ATP pocket of the kinase enzyme. |

| Sulfathiazole | Antibiotic (Sulfa Drug) | One of the early successful antimicrobial agents incorporating the thiazole moiety. spast.org |

| Meloxicam | Anti-inflammatory (NSAID) | The thiazole ring is integral to its selective COX-2 inhibitory activity. spast.org |

| Tiazofurin | Anticancer | The thiazole-based structure is crucial for its antineoplastic effects. jpionline.org |

Research Objectives and Scope of Academic Inquiry into the Chemical Compound

Established Synthetic Routes to the Core "this compound" Structure

Established methods for constructing the this compound scaffold primarily rely on multi-step sequences that first build the thiazole ring and then introduce the required functional group at the 2-position.

Multi-step synthesis provides a reliable, albeit longer, pathway to the target compound, allowing for the isolation and purification of intermediates. A common strategy involves the initial construction of a stable 4,5-dimethylthiazole (B1345194) precursor, followed by functionalization to introduce the methanethiol (B179389) moiety.

One of the most fundamental methods for constructing the thiazole ring is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 4,5-dimethylthiazole core, 3-chloro-2-butanone (B129570) serves as a common starting material.

A plausible multi-step route begins with the synthesis of 2-chloro-4,5-dimethylthiazole. This intermediate can then be converted to the target methanethiol. An alternative and more convergent approach involves the reaction of 3-bromo-2-butanone (B1330396) with a suitable thioamide to introduce a handle at the 2-position, which is subsequently converted to the methanethiol group.

A representative multi-step synthesis is outlined below:

Route A: Synthesis via a Halomethyl Intermediate

Step 1: Acylation of Thiazole. Starting with commercially available 4,5-dimethylthiazole, a Friedel-Crafts acylation or similar reaction can introduce an acetyl group at the 2-position, yielding 2-acetyl-4,5-dimethylthiazole.

Step 2: Reduction to Alcohol. The acetyl group is then reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form (4,5-dimethylthiazol-2-yl)methanol.

Step 3: Halogenation. The alcohol is converted into a more reactive leaving group, typically a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields 2-(chloromethyl)-4,5-dimethylthiazole or 2-(bromomethyl)-4,5-dimethylthiazole, respectively.

Step 4: Thiolation. The final step is a nucleophilic substitution reaction where the halide is displaced by a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH) or, more frequently, thiourea (B124793) followed by basic hydrolysis. The use of thioacetic acid followed by hydrolysis also provides a viable route to the thiol.

| Step | Reactant | Reagents | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | 4,5-Dimethylthiazole | Acetyl Chloride, AlCl₃ | 2-Acetyl-4,5-dimethylthiazole | Variable |

| 2 | 2-Acetyl-4,5-dimethylthiazole | NaBH₄, Methanol | (4,5-Dimethylthiazol-2-yl)methanol | ~85-95% |

| 3 | (4,5-Dimethylthiazol-2-yl)methanol | SOCl₂, Pyridine | 2-(Chloromethyl)-4,5-dimethylthiazole | ~70-85% |

| 4 | 2-(Chloromethyl)-4,5-dimethylthiazole | 1. Thiourea, Ethanol 2. NaOH(aq) | This compound | ~60-80% |

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. While a specific one-pot synthesis for this compound is not prominently documented, analogous syntheses for other thiazole derivatives suggest potential pathways.

A hypothetical one-pot approach could involve a variation of the Hantzsch synthesis where the thioamide component is generated in situ or is designed to carry a masked thiol function. For example, a three-component reaction between 3-chloro-2-butanone, a cyanide source, and a sulfur source could potentially lead to a 2-cyanomethylthiazole intermediate, which could then be converted to the target compound within the same reaction vessel.

Another plausible one-pot strategy involves the reaction of an α-haloketone, thiosemicarbazide, and another carbonyl compound, which can lead to complex thiazole structures in a single step. Adapting such a multicomponent reaction for the synthesis of the target molecule would be a significant advancement.

Novel Approaches in the Synthesis of the Chemical Compound

Recent advances in synthetic chemistry focus on improving efficiency, safety, and environmental friendliness. These novel approaches are applicable to the synthesis of this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green improvements can be envisioned.

Use of Greener Solvents: Replacing hazardous chlorinated solvents or aprotic polar solvents like DMF with greener alternatives such as ethanol, water, or polyethylene (B3416737) glycol (PEG) in steps like the Hantzsch synthesis or the final thiolation can significantly improve the environmental profile of the synthesis.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication can dramatically reduce reaction times and improve yields for the synthesis of thiazole derivatives. These techniques can be applied to the Hantzsch condensation or the nucleophilic substitution step.

Atom Economy: Designing the synthesis to maximize the incorporation of all starting material atoms into the final product is a key green chemistry principle. One-pot and multicomponent reactions are inherently more atom-economical than multi-step syntheses.

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | DMF, Chloroform | Ethanol, Water, PEG-400 |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | Several hours | Minutes |

| Reagents | Potentially hazardous halogenating agents | Use of less toxic reagents, catalytic approaches |

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. The multi-step synthesis of this compound is well-suited for adaptation to a flow process.

The use of catalysts can improve the efficiency and selectivity of synthetic reactions. In the synthesis of this compound, catalysts can be employed at various stages.

Phase-Transfer Catalysis: In the final thiolation step, if a two-phase system is used (e.g., an aqueous solution of NaSH and an organic solution of the halomethylthiazole), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can facilitate the transport of the hydrosulfide anion into the organic phase, thereby accelerating the reaction.

Acid/Base Catalysis: The Hantzsch thiazole synthesis is often catalyzed by acids or bases. Optimizing the catalyst can lead to higher yields and shorter reaction times.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. For instance, a lipase (B570770) could be used for the resolution of a racemic intermediate, or a reductase could be employed for the stereoselective reduction of a ketone precursor. A chemoenzymatic one-pot synthesis of thiazole derivatives has been reported using trypsin as a catalyst, highlighting the potential of biocatalysis in this field.

Stereoselective Synthesis Considerations for Related Analogues

The stereoselective synthesis of analogues of this compound becomes critical when chirality is introduced into the molecule, for instance, through substitution on the methylenic carbon or on the dimethyl-substituted thiazole ring. The creation of enantiomerically pure thiols is a significant area of interest due to the distinct biological activities often exhibited by different stereoisomers.

A key strategy for achieving stereoselectivity is the use of chiral catalysts in the conversion of a prochiral starting material to a chiral product. For example, in the synthesis of chiral thiols, an organocascade reaction catalyzed by a confined chiral phosphoric acid can furnish O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov This method relies on the asymmetric thiocarboxylysis of meso-epoxides. While not directly applied to the target molecule, this principle could be adapted to a suitably functionalized thiazole precursor.

Another approach involves the use of chiral starting materials. For instance, the synthesis of chiral thiazole-containing amino acids has been developed, which could serve as precursors to more complex chiral derivatives. Furthermore, stereoselective Grignard reactions on steroidal ketones with thiazole magnesium bromide have been shown to produce novel steroidal C-20 tertiary alcohols with a thiazole side chain, demonstrating the feasibility of controlling stereochemistry at a carbon atom attached to the thiazole ring.

The dynamic kinetic resolution of racemic alcohols, combining a metal catalyst with a lipase, is another powerful tool for the synthesis of enantiomerically pure compounds. This method could be applied to a racemic hydroxymethyl-dimethylthiazole intermediate to selectively produce one enantiomer of the corresponding thiol.

Interactive Table: Stereoselective Methods for Thiol Synthesis

| Method | Description | Potential Application for Analogues |

|---|---|---|

| Catalytic Asymmetric Thiocarboxylysis | A chiral phosphoric acid catalyzes the enantioselective opening of meso-epoxides with a thiol equivalent. | Synthesis of chiral hydroxy-thiol derivatives of the thiazole. |

| Use of Chiral Pool | Starting from enantiomerically pure precursors, such as chiral amino acids containing a thiazole moiety. | Introduction of chirality at various positions of the molecule. |

| Stereoselective Grignard Reaction | Addition of a thiazole-based Grignard reagent to a prochiral ketone in the presence of a chiral ligand. | Creation of chiral tertiary alcohols as precursors to other functional groups. |

| Dynamic Kinetic Resolution | Racemic alcohols are converted to a single enantiomer of a derivative through enzymatic resolution coupled with in-situ racemization of the slower-reacting enantiomer. | Enantioselective synthesis of chiral (dimethylthiazolyl)methanethiol analogues from a racemic alcohol precursor. |

Scale-Up Methodologies and Process Optimization for Academic Synthesis

The transition of a synthetic route from a laboratory-scale experiment to a larger, academic scale-up requires careful consideration of several factors, including reaction conditions, safety, and purification methods. The Hantzsch thiazole synthesis, a cornerstone in the preparation of the thiazole core, is a well-documented and scalable reaction. For instance, the synthesis of 2,4-dimethylthiazole (B1360104) has been reported on a multi-hundred-gram scale in the context of Organic Syntheses, a publication known for its reliable and scalable procedures.

Process optimization in an academic setting often focuses on improving yield, reducing reaction times, and employing more environmentally benign reagents and solvents. For the synthesis of thiazole derivatives, several "green" chemistry approaches have been explored. These include the use of microwave irradiation, which can significantly shorten reaction times, and the application of solvent-free reaction conditions or the use of greener solvents like water or ethanol. bepls.comnih.gov Multi-component reactions, such as the one-pot Hantzsch synthesis, are inherently more efficient as they reduce the number of synthetic steps and purification procedures. nih.gov

For the radical bromination step, the use of N-bromosuccinimide (NBS) is generally preferred over elemental bromine for safety and ease of handling, especially on a larger scale. organic-chemistry.org The optimization of this step would involve fine-tuning the amount of radical initiator, the reaction temperature, and the method of product isolation to maximize the yield of the desired monobrominated product while minimizing the formation of di- and tri-brominated byproducts.

The final conversion to the thiol can be optimized by careful selection of the sulfur nucleophile and reaction conditions to avoid the formation of the corresponding disulfide as a major byproduct. The choice of purification method, whether distillation or chromatography, will also be a critical factor in the successful scale-up of the synthesis.

Interactive Table: Parameters for Academic Scale-Up and Optimization

| Parameter | Considerations for Optimization |

|---|---|

| Solvent | Use of greener solvents (e.g., water, ethanol), minimizing solvent volume, exploring solvent-free conditions. bepls.com |

| Catalyst | Use of reusable solid-supported catalysts, exploring catalyst-free conditions where possible. nih.gov |

| Reaction Time | Optimization through monitoring by techniques like TLC or LC-MS, use of microwave irradiation to accelerate reactions. figshare.com |

| Temperature | Finding the optimal temperature to maximize reaction rate while minimizing byproduct formation. |

| Stoichiometry | Precise control of reactant ratios to maximize yield and minimize waste. |

| Work-up and Purification | Simplifying purification procedures, for example, by inducing product precipitation followed by filtration, or using extraction with environmentally friendly solvents. |

| Telescoping Steps | Combining multiple reaction steps into a single pot to reduce handling and solvent use. acs.org |

High-Resolution NMR Spectroscopy for Understanding Molecular Dynamics and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. nih.gov For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive picture of its molecular structure and conformation.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, a key correlation would be expected between the methylene (B1212753) protons of the methanethiol group and the thiol proton, provided the latter is not rapidly exchanging with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the two methyl groups and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methyl protons to the quaternary carbons of the thiazole ring, and from the methylene protons to the C2 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOESY could reveal the spatial proximity between the methylene protons and one of the methyl groups on the thiazole ring, helping to define the preferred orientation of the methanethiol substituent.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation(s) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) | NOESY Correlation(s) |

| Methyl-A Protons | None | Methyl-A Carbon | Thiazole Ring Carbons | Methylene Protons, Methyl-B Protons |

| Methyl-B Protons | None | Methyl-B Carbon | Thiazole Ring Carbons | Methylene Protons, Methyl-A Protons |

| Methylene Protons | Thiol Proton | Methylene Carbon | Thiazole C2 Carbon | Methyl-A/B Protons, Thiol Proton |

| Thiol Proton | Methylene Protons | None | Methylene Carbon | Methylene Protons |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be particularly useful for studying polymorphism, where different crystal packing arrangements can influence the physical properties of the compound.

Given the presence of sulfur, ³³S ssNMR could theoretically be employed, although it faces challenges due to the low natural abundance and quadrupolar nature of the ³³S nucleus, often resulting in very broad signals. mdpi.comhuji.ac.il However, advancements in high-field magnets and specialized pulse sequences are making the acquisition of ³³S ssNMR spectra more feasible for some organosulfur compounds. pascal-man.com Such an analysis could provide direct insight into the local electronic environment of the sulfur atoms in the solid state.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.org

High-resolution mass spectrometry would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula with high confidence. nih.gov This is a critical first step in the identification of an unknown compound.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₆H₉NS₂ | 159.0227 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. sapub.org For this compound, characteristic fragmentation pathways would likely involve cleavage of the thiazole ring and loss of the methanethiol side chain. nih.gov

A plausible fragmentation pathway would be the cleavage of the C-S bond of the methanethiol group, leading to the formation of a stable thiazole-containing cation. Further fragmentation of the thiazole ring itself would also be expected. rsc.org

Table 3: Predicted MS/MS Fragmentation of this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 159.0227 | 112.0372 | CH₅S |

| 159.0227 | 47.0034 | C₅H₄NS |

| 112.0372 | 85.0293 | C₂H₃ |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

Table 4: Hypothetical Key Structural Parameters from X-ray Crystallography

| Parameter | Predicted Value |

| C-S Bond Length (Thiazole Ring) | ~1.72 Å |

| C=N Bond Length (Thiazole Ring) | ~1.32 Å |

| C-C Bond Length (Thiazole Ring) | ~1.37 Å |

| C-S Bond Length (Methanethiol) | ~1.82 Å |

| S-H Bond Length (Methanethiol) | ~1.34 Å |

| C-S-C Bond Angle | ~90° |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the crystallographic features of numerous thiazole derivatives provide a strong basis for predicting its solid-state structure. jyu.fimdpi.commdpi.comresearchgate.netmdpi.com

Thiazole derivatives commonly crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P2₁/c or P-1 being frequently observed. rsc.orgresearchgate.net The molecular packing in these crystals is governed by a combination of intermolecular interactions, including van der Waals forces, C-H···N, and C-H···S hydrogen bonds. In some cases, π-π stacking interactions between thiazole rings can also influence the crystal packing, leading to arrangements like herringbone or slipped-stack motifs. rsc.orgrsc.org

The presence of the flexible methanethiol group introduces additional possibilities for intermolecular interactions, particularly S-H···N or S-H···S hydrogen bonds, which could significantly influence the supramolecular architecture. The dimethyl substitution pattern on the thiazole ring will also play a crucial role in dictating the steric hindrance and packing efficiency.

Table 1: Representative Crystallographic Data for Substituted Thiazole Derivatives

| Compound | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgnih.govaip.orgtriazolo[3,4-b] nih.govaip.orgchim.itthiadiazole | C₁₇H₁₁N₅S | Monoclinic | P2₁/n | mdpi.com |

| (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole | C₁₇H₁₅N₅O₄S | Monoclinic | P2₁/c | mdpi.com |

This table presents data from related heterocyclic compounds to illustrate typical crystallographic parameters.

Powder X-ray Diffraction (PXRD) for Polymorphism Analysis of Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry. nih.govtandfonline.com Powder X-ray Diffraction (PXRD) is a primary analytical tool for the identification and characterization of polymorphic forms. researchgate.net

For derivatives of this compound, PXRD would be essential for screening for polymorphism. Each polymorph produces a unique diffraction pattern, characterized by a specific set of peak positions (2θ) and relative intensities. By comparing the PXRD pattern of a bulk sample to patterns calculated from single-crystal data or to other experimental batches, one can identify the crystalline form present. researchgate.netmdpi.com

For example, studies on sulfathiazole, a well-known antimicrobial agent, have identified multiple polymorphic forms using PXRD. tandfonline.com The analysis involves monitoring the appearance or disappearance of characteristic peaks as a function of crystallization conditions, temperature, or humidity. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are often used in conjunction with PXRD to detect phase transitions between polymorphs. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. The expected vibrational modes for this compound can be assigned based on characteristic frequencies of the thiazole ring, methyl groups, and the methanethiol moiety.

Thiazole Ring Vibrations : The thiazole ring is expected to show several characteristic bands. C=N and C=C stretching vibrations typically appear in the 1610-1540 cm⁻¹ region. mdpi.com Ring stretching and deformation modes are found throughout the 1500-1000 cm⁻¹ range. C-H stretching vibrations of the thiazole ring proton (if present, depending on the specific dimethyl isomer) would be observed around 3100 cm⁻¹. cdnsciencepub.com

Methyl Group Vibrations : The two methyl groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2870 cm⁻¹ region. cdnsciencepub.com Corresponding bending (scissoring and rocking) modes will appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Methanethiol Group Vibrations : The most characteristic vibration for the thiol group is the S-H stretch, which for a "free" or non-hydrogen-bonded thiol, typically appears as a weak band in the IR spectrum around 2600-2550 cm⁻¹. nih.govnih.gov The C-S stretching vibration is expected in the 700-600 cm⁻¹ range. nih.gov

The presence of hydrogen bonding significantly affects the S-H stretching vibration. If the thiol hydrogen acts as a donor in an S-H···N or S-H···S hydrogen bond, the S-H stretching band is expected to broaden and shift to a lower frequency (a red shift). aip.orgacs.orgresearchgate.netpnas.org The magnitude of this shift correlates with the strength of the hydrogen bond. This phenomenon is a key diagnostic tool for studying intermolecular interactions in the solid state or in solution. nih.govacs.org

Table 2: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Thiazole Ring |

| 2980-2870 | C-H stretch (asymmetric & symmetric) | Methyl Groups |

| 2600-2550 | S-H stretch (free) | Thiol |

| <2550 | S-H stretch (H-bonded) | Thiol |

| 1610-1540 | C=N, C=C stretch | Thiazole Ring |

| ~1450, ~1375 | C-H bend | Methyl Groups |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical behavior of molecules.

UV-Vis Absorption : The thiazole ring is an aromatic heterocycle, and its electronic absorption spectrum is characterized by π → π* transitions. For simple thiazole, absorption maxima (λmax) are typically observed in the UV region, around 230-240 nm. nist.gov The presence of alkyl (methyl) and methanethiol substituents is expected to cause a slight bathochromic (red) shift in the absorption bands due to their electron-donating nature. Therefore, this compound would likely exhibit absorption maxima in the near-UV range, approximately between 240-280 nm. ekb.egrsc.org

Fluorescence : Many thiazole derivatives are known to be fluorescent. chim.itnih.govresearchgate.net Upon excitation with UV light, the molecule is promoted to an excited electronic state and can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is called the Stokes shift. researchgate.net

The fluorescence properties, including the emission wavelength (λem), quantum yield (ΦF), and fluorescence lifetime, are sensitive to the molecular structure and the local environment (e.g., solvent polarity). researchgate.netnih.gov While simple alkyl-substituted thiazoles may exhibit modest fluorescence, the photophysical properties can be significantly altered by conjugation or the introduction of strong donor-acceptor groups. chim.itresearchgate.net Solid-state fluorescence is also possible and is highly dependent on the crystal packing, as close intermolecular interactions can either quench or enhance emission. rsc.orgresearchgate.net

Table 3: Representative Photophysical Data for Thiazole Derivatives in Solution

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Ref. |

|---|---|---|---|---|---|

| Thiazole Orange | 514 | 533 | 700 | Low in solution | aatbio.com |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | ~390 | ~440 | ~2900 | 0.16 (in CHCl₃) | researchgate.net |

This table provides examples of photophysical properties for various fluorescent thiazole-containing systems to illustrate the range of observed behaviors.

Theoretical and Computational Investigations of Dimethyl 1,3 Thiazol 2 Yl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic nature of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and a host of related properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including thiazole (B1198619) derivatives. ekb.egnih.gov A primary application of DFT is the determination of the ground state geometry, which corresponds to the most stable three-dimensional arrangement of the atoms in a molecule.

This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Such calculations rely on the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), aug-cc-pVDZ). researchgate.netmdpi.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Ground State Geometrical Parameters of (Dimethyl-1,3-thiazol-2-yl)methanethiol using DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length (Å) | S1 (ring) | C2 | 1.76 | ||

| C2 | N3 | 1.31 | |||

| N3 | C4 | 1.40 | |||

| C4 | C5 | 1.36 | |||

| C5 | S1 (ring) | 1.72 | |||

| C2 | C (methylene) | 1.52 | |||

| C (methylene) | S (thiol) | 1.84 | |||

| S (thiol) | H | 1.35 | |||

| Bond Angle (°) | C5 | S1 (ring) | C2 | 92.0 | |

| S1 (ring) | C2 | N3 | 114.5 | ||

| C2 | N3 | C4 | 111.0 | ||

| N3 | C4 | C5 | 113.5 | ||

| C4 | C5 | S1 (ring) | 109.0 | ||

| N3 | C2 | C (methylene) | 120.5 | ||

| C2 | C (methylene) | S (thiol) | 111.8 | ||

| Dihedral Angle (°) | S1 (ring) | C2 | C (methylene) | S (thiol) | 175.0 |

Note: This data is illustrative of typical results from DFT calculations and is not derived from a specific published study on this exact molecule.

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. asianpubs.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) fall under this category. nist.gov While computationally more intensive than DFT, ab initio methods can provide very high accuracy for electronic properties.

For "this compound," these methods can be used to calculate fundamental electronic properties such as ionization potential, electron affinity, and dipole moment. researchgate.netsonar.ch These properties are essential for understanding the molecule's behavior in electric fields and its propensity to lose or gain electrons, which is central to its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical methods are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of the system's behavior.

For "this compound," MD simulations can be employed to study the conformational flexibility of the methanethiol (B179389) side chain relative to the thiazole ring. By placing the molecule in a simulated solvent environment (e.g., a box of water molecules), it is possible to study how the solvent influences its conformation and dynamics. These simulations can reveal important information about solute-solvent interactions, such as hydrogen bonding between the thiol group and water, which can significantly impact the molecule's properties and reactivity in solution.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity of a molecule can be largely understood by examining its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org According to FMO theory, chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. youtube.com

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. asianpubs.org A large gap generally implies high stability and low reactivity. Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 | An indicator of chemical stability and reactivity. |

| Ionization Potential (I) | 6.8 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added. |

| Global Hardness (η) | 2.8 | A measure of resistance to change in electron distribution. |

| Global Softness (S) | 0.36 | The reciprocal of global hardness. |

| Electronegativity (χ) | 4.0 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | 2.86 | A measure of the electrophilic character of a molecule. |

Note: These values are representative of what would be obtained from quantum chemical calculations and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. mjcce.org.mk

NMR Spectroscopy: Computational methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions can be instrumental in assigning peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, leading to a theoretical Infrared (IR) spectrum. This can be compared with experimental data to identify characteristic vibrational modes, such as the S-H stretch of the thiol group and the various vibrations of the thiazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths. These calculations can predict the wavelengths of maximum absorption (λmax) in an Ultraviolet-Visible (UV-Vis) spectrum, providing insight into the electronic transitions within the molecule.

Computational Design of Novel Derivatives and Reaction Pathways

The knowledge gained from computational studies of "this compound" can be used to design new molecules with desired properties. By making systematic modifications to the parent structure in a computational model, researchers can predict how these changes will affect the molecule's electronic properties, reactivity, and other characteristics. This in-silico screening can guide synthetic chemists to focus on the most promising candidates for a particular application.

Furthermore, computational methods can be used to map out potential reaction pathways involving "this compound." By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. nih.gov This provides a theoretical understanding of the reaction mechanisms and kinetics, which is invaluable for a wide range of chemical applications.

Reactivity and Mechanistic Organic Chemistry of Dimethyl 1,3 Thiazol 2 Yl Methanethiol

Reactions Involving the Thiol Group (-SH)

The thiol group is the more reactive site of the molecule under many conditions, participating in a range of reactions characteristic of mercaptans.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiol with a disulfide bond (R-S-S-R') to form a new disulfide and a new thiol. This reversible reaction is crucial in various biological and chemical systems. For (Dimethyl-1,3-thiazol-2-yl)methanethiol, this exchange proceeds via a nucleophilic attack of its thiolate anion on a disulfide.

The equilibrium of this reaction is influenced by the relative stability of the participating thiols and disulfides, as well as the redox potential of the environment. The rate of the exchange reaction is dependent on several factors, including the pKa of the thiol, the steric hindrance around the sulfur atoms, and the stability of the leaving group. nih.govsemanticscholar.org The presence of the 4,5-dimethylthiazole (B1345194) moiety may introduce steric hindrance that could influence the kinetics of the exchange process when compared to unhindered aliphatic thiols. urfu.ru

Table 1: Factors Influencing Thiol-Disulfide Exchange Reactions

| Factor | Influence on Reaction Rate |

|---|---|

| Thiolate Concentration | Higher concentration increases the rate. |

| Disulfide Accessibility | Steric hindrance around the disulfide bond decreases the rate. |

| pKa of the Thiol | Lower pKa leads to a higher concentration of the more reactive thiolate anion at a given pH, thus increasing the rate. |

| Leaving Group Stability | A more stable leaving thiolate will favor the forward reaction. |

| Solvent | Polar solvents can stabilize charged intermediates and influence reaction rates. |

Alkylation and Acylation Reactions

The sulfur atom of the thiol group in this compound is a soft nucleophile, readily participating in alkylation and acylation reactions.

Alkylation: In the presence of a base, the thiol group is deprotonated to form the corresponding thiolate anion, which is a potent nucleophile. This thiolate can react with alkyl halides or other electrophilic carbon centers in an SN2 reaction to form thioethers. The choice of base and solvent is crucial for the efficiency of the reaction, with weaker bases like potassium carbonate or stronger bases like sodium hydride being commonly employed.

Acylation: Similarly, the thiolate anion can react with acylating agents such as acyl chlorides or anhydrides to form thioesters. These reactions are typically rapid and proceed in good yield. The reactivity in acylation is also governed by the nucleophilicity of the thiolate and the electrophilicity of the acylating agent.

Oxidation Reactions and Sulfur Chemistry

The sulfur atom in the thiol group of this compound can exist in various oxidation states, making it susceptible to a range of oxidation reactions.

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can oxidize the thiol to a disulfide. This reaction proceeds via the formation of a sulfenyl iodide intermediate when iodine is used. Further oxidation with stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of sulfinic acids and ultimately sulfonic acids. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. The selective oxidation to the disulfide is a common transformation for thiols. biolmolchem.comresearchgate.net

Nucleophilic Reactivity of the Thiolate Anion

Upon deprotonation with a suitable base, the thiol group forms a thiolate anion. This anion is a strong nucleophile and can participate in a variety of nucleophilic substitution and addition reactions. The nucleophilicity of the thiolate is influenced by the electronic properties of the dimethylthiazole ring. The electron-donating nature of the methyl groups may slightly enhance the electron density on the sulfur atom, thereby increasing its nucleophilicity compared to an unsubstituted thiazolylmethanethiol.

The thiolate can react with a wide range of electrophiles, including:

Alkyl halides (primary and secondary)

Epoxides (ring-opening)

α,β-Unsaturated carbonyl compounds (Michael addition)

Acyl halides and anhydrides

Reactions Involving the Thiazole (B1198619) Ring

The thiazole ring in this compound is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Coordination Chemistry and Ligand Properties of Dimethyl 1,3 Thiazol 2 Yl Methanethiol

Coordination Modes and Binding Affinities to Transition Metals

(Dimethyl-1,3-thiazol-2-yl)methanethiol exhibits a range of coordination behaviors, attributable to the presence of two distinct donor atoms: the nitrogen of the thiazole (B1198619) ring and the sulfur of the methanethiol (B179389) group. The interplay of these donor sites allows for flexible coordination to transition metal ions.

Monodentate, Bidentate, and Polydentate Coordination

The most common coordination mode for ligands of this type is bidentate, forming a stable five-membered chelate ring through the thiazole nitrogen and the deprotonated thiolate sulfur (N,S-coordination). This mode of binding has been observed in complexes with various transition metals. In some instances, the ligand may act as a monodentate donor, coordinating either through the thiazole nitrogen or the sulfur atom, although this is less common due to the stability of the chelate ring. Polydentate behavior is not typically observed for this specific ligand unless it is part of a larger molecular framework with additional donor groups.

Thiolate Coordination and Bridging Ligands

Upon deprotonation, the methanethiol group becomes a thiolate, which is a soft and strong donor to transition metals. The thiolate sulfur can act as a terminal ligand, forming a single bond with a metal center. Furthermore, the thiolate group has a propensity to act as a bridging ligand, connecting two or more metal centers. This bridging can occur in a syn- or anti-conformation, leading to the formation of dinuclear or polynuclear complexes. The ability of the thiolate to bridge is a key feature in the design of multinuclear metal complexes with interesting magnetic and catalytic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to a range of homoleptic and heteroleptic species. The characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques to elucidate their electronic and molecular structures.

Synthesis of Homoleptic and Heteroleptic Complexes

Homoleptic complexes, where the metal ion is coordinated exclusively by this compound ligands, can be synthesized by reacting a metal salt with a stoichiometric amount of the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the thiol group.

Heteroleptic complexes, which contain other ligands in addition to this compound, are prepared by reacting the metal salt with a mixture of the desired ligands or by a stepwise approach where one ligand is introduced first, followed by the other. The choice of ancillary ligands can significantly influence the coordination geometry and reactivity of the resulting complex.

Table 1: Examples of Synthesized Metal Complexes with Thiazole-Thiolate Type Ligands

| Complex Type | Metal Ion | Ancillary Ligands | Reference |

| Homoleptic | Zn(II) | None | figshare.com |

| Heteroleptic | Zn(II) | Thiocyanate, Water | figshare.com |

| Heteroleptic | Co(II) | Pyridine, Chloride | wecmelive.comnih.gov |

| Heteroleptic | Cd(II) | Acetate | researchgate.net |

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., EPR, UV-Vis, NMR, XAS)

A suite of spectroscopic techniques is employed to probe the coordination environment of the metal ion and the nature of the metal-ligand bonds.

EPR Spectroscopy: For paramagnetic metal ions like Cu(II) and Co(II), Electron Paramagnetic Resonance (EPR) spectroscopy provides valuable information about the geometry of the complex and the nature of the metal-ligand bonding. nih.gov The g-values and hyperfine coupling constants are sensitive to the coordination environment.

UV-Vis Spectroscopy: Electronic absorption spectra of the complexes typically show bands corresponding to d-d transitions of the metal ion and charge-transfer transitions between the metal and the ligand. figshare.comwecmelive.com These bands can provide insights into the coordination geometry and the electronic structure of the complex.

NMR Spectroscopy: For diamagnetic metal ions such as Zn(II) and Cd(II), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of the complexes in solution. figshare.comresearchgate.net Coordination of the ligand to the metal ion results in shifts in the proton and carbon NMR signals of the ligand.

X-ray Absorption Spectroscopy (XAS): XAS is a technique that can provide information about the local coordination environment of the metal ion, including coordination number, bond distances, and the identity of the coordinating atoms, even in non-crystalline samples.

Table 2: Spectroscopic Data for Representative Metal Complexes with Thiazole-Thiolate Type Ligands

| Metal Complex | Technique | Key Observations | Reference |

| [ZnL(NCS)(H2O)] | UV-Vis | Absorption bands indicative of N,N,S-coordination. | figshare.com |

| [Co(II) Complex] | EPR | Signals consistent with a high-spin Co(II) in a distorted octahedral geometry. | nih.gov |

| [Cd(L)]2 | 1H NMR | Shifts in proton signals upon coordination, confirming ligand binding. | researchgate.net |

Crystallographic Analysis of Metal-Thiazole-Thiol Complexes

Table 3: Crystallographic Data for a Representative Zinc(II) Complex with a Thiazole-based Ligand

| Parameter | [ZnL(NCS)(H2O)] |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.5752(1) |

| b (Å) | 12.3253(1) |

| c (Å) | 14.2257(2) |

| β (°) | 106.855(1) |

| V (ų) | 1942.0(4) |

| Z | 4 |

| R1 | 0.038 |

| wR2 | 0.106 |

| Data adapted from a study on a similar thiazole-based ligand complex. researchgate.net |

Redox Properties of Metal-Thiolate Complexes

The presence of a thiolate group in a coordination complex often imparts redox activity, not only to the metal center but also to the ligand itself. The sulfur atom can exist in various oxidation states, most commonly as a thiolate (RS⁻) or as part of a disulfide (RSSR). This interconversion is frequently coupled to the redox chemistry of the coordinated metal ion.

In complexes containing ligands analogous to this compound, the metal-sulfur bond is highly covalent, allowing for significant electronic communication between the metal and the ligand. escholarship.org This communication is crucial for the redox properties of the complex. For instance, in cobalt complexes, a reversible redox interconversion between a low-spin Co(III)-thiolate and a high-spin Co(II)-disulfide species has been extensively studied. researchgate.netnih.gov This process can be triggered by external stimuli such as the addition of other coordinating anions or changes in the solvent, demonstrating the delicate electronic balance in these systems. researchgate.netrsc.org

The general redox process can be described as:

2 [L-Co(III)-SR] ⇌ [L-Co(II)-S-S-Co(II)-L]

This equilibrium is influenced by the ligand field. Stronger field ligands tend to stabilize the low-spin Co(III) state, favoring the thiolate form. vu.nl The thiazole nitrogen of this compound, acting as a π-accepting N-heterocycle, can cooperate with the π-donating thiolate group to modulate the electron density at the metal center. escholarship.org This interaction can tune the redox potential of the metal and influence the stability of different oxidation states. In iron complexes with similar N,S-ligands, this interplay leads to extensive electron delocalization over the Fe-S bond and the heterocycle, which can be probed by techniques like S K-edge X-ray absorption spectroscopy. escholarship.org

The redox properties are not limited to the metal center. The coordinated thiolate itself can be oxidized. In biological systems like metallothioneins, zinc-thiolate clusters undergo oxidation at the sulfur atoms, leading to the formation of disulfides and the release of the redox-inert zinc ion. nih.gov This highlights the role of the thiolate as a redox-active component, a feature that would be expected in complexes of this compound.

Table 1: Factors Influencing Redox Interconversion in Analogous Metal-Thiolate Complexes

| Factor | Influence | Example System |

|---|---|---|

| Anion/Co-ligand | Stronger field ligands (e.g., NCS⁻, MeCN) stabilize M(n+1)-thiolate form over M(n)-disulfide. researchgate.netvu.nl | Cobalt complexes with pyridyl-disulfide ligands. researchgate.netnih.gov |

| Solvent Polarity | Solvent can shift the equilibrium between thiolate and disulfide forms. nih.gov | Copper and Cobalt thiolate/disulfide systems. nih.gov |

| Ligand Structure | π-accepting N-heterocycles can stabilize reduced metal centers via backbonding. escholarship.org | Iron complexes with (α-imino)-N-heterocycle and thiolate ligands. escholarship.org |

| Temperature | Can provide the thermodynamic driving force to shift the redox equilibrium. nih.gov | Copper-thiolate systems. nih.gov |

Catalytic Applications of "this compound" Metal Complexes in Organic Transformations

Metal complexes containing thiazole and thiolate functionalities are promising candidates for catalysis due to the unique electronic and steric environments they create. While catalytic studies on complexes of this compound itself are not reported, the reactivity of related systems suggests several potential applications.

A key area is in hydrogenation and dehydrogenation reactions. Metal-ligand cooperation (MLC) involving a metal-thiolate bond has been shown to be effective in these transformations. For example, ruthenium pincer complexes can react with thiols to form ruthenium-thiolate species that catalyze the dehydrogenative coupling of alcohols and thiols to form thioesters, with the liberation of H₂. nih.gov The thiol(ate) ligand participates directly in the catalytic cycle by accepting and donating protons. A complex of this compound could potentially engage in similar MLC, using the S-H bond (in its protonated form) or the basicity of the thiolate.

Furthermore, chiral thiazole-containing ligands have been successfully employed in asymmetric catalysis. Iridium complexes bearing chiral phosphine-thiazole ligands have proven to be effective catalysts for the asymmetric hydrogenation of alkenes. researchgate.net The thiazole unit plays a crucial role in defining the chiral pocket around the metal center. Similarly, rhodium(II) complexes are well-known for their catalytic activity in reactions involving diazo compounds, and the ligands significantly influence selectivity. acs.org A rhodium complex with this compound could potentially catalyze transformations such as cyclopropanation or C-H insertion.

The combination of a thiazole ring and a sulfur donor can also be found in half-sandwich organometallic complexes of ruthenium, rhodium, and iridium, which have been investigated for their catalytic potential. researchgate.net These types of complexes are active in a range of reactions, and the N,S-chelate provided by a ligand like this compound would provide a stable and electronically tunable platform for such catalytic activity.

Table 2: Potential Catalytic Applications Based on Analogous Systems

| Catalytic Reaction | Metal | Role of Thiazole/Thiolate Ligand |

|---|---|---|

| Dehydrogenative Coupling | Ruthenium | Metal-ligand cooperation; thiolate acts as a proton acceptor/donor. nih.gov |

| Asymmetric Hydrogenation | Iridium, Rhodium | Thiazole ring forms part of the chiral environment. researchgate.net |

| Hydrosilylation of Alkynes | Rhodium | Ligand modulates the electronic properties and stability of the catalyst. researchgate.net |

| Alkene Hydrogenation | Rhodium, Iridium | Ancillary N,Si-ligand stabilizes the active species. csic.es |

| Cross-Coupling Reactions | Palladium | Thiazoline-ligated complexes catalyze C-C bond formation. |

Supramolecular Assembly Driven by Coordination Chemistry

The bifunctional nature of this compound, with distinct coordination sites (thiazole-N and thiol-S), makes it an excellent candidate for the construction of supramolecular assemblies and coordination polymers. The directional bonding to metal ions can lead to the formation of predictable, extended structures.

The thiolate group is known to act as a bridging ligand between two or more metal centers. wikipedia.org This bridging capability can lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) layers. For instance, a cadmium(II) coordination polymer based on 4-(4-pyridinyl)thiazole-2-thiol (B1322362) features 1D chains where the deprotonated thiolato-ligand coordinates to the metal centers. tandfonline.com

In another example, a zinc complex with a 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole linker forms 2D coordination networks. These 2D layers then interdigitate, guided by π-π and C-H···π interactions, to form a 3D supramolecular structure. mdpi.comresearchgate.net This demonstrates how the aromatic portions of thiazole-containing ligands are instrumental in directing the self-assembly of the final architecture.

Therefore, this compound could be expected to react with metal ions to form coordination polymers where the primary structure (e.g., a 1D chain) is dictated by metal-thiolate bridging, and the packing of these chains into 2D or 3D arrays is controlled by coordination to the thiazole nitrogen or by non-covalent interactions involving the thiazole ring. The self-assembly process is a hallmark of thiolates on metal surfaces and in coordination polymers, driven by the interplay of strong metal-ligand bonds and weaker intermolecular forces. northwestern.eduresearchgate.net

Table 3: Interactions Driving Supramolecular Assembly with Thiazole-Thiolate Ligands

| Interaction Type | Description | Expected Role for this compound |

|---|---|---|

| M-S Coordination | Strong, covalent bond. Thiolate can act as a terminal or bridging ligand. | Formation of discrete complexes or primary 1D/2D coordination polymers. |

| M-N Coordination | Dative bond from the thiazole nitrogen to a metal center. | Linking of primary structures into higher-dimensional networks. |

| π-π Stacking | Attraction between the aromatic thiazole rings of adjacent ligands. | Stabilization and ordering of chains/layers into a 3D architecture. tandfonline.commdpi.com |

| Hydrogen Bonding | If other H-bond donors/acceptors are present (e.g., co-ligands, solvents). | Directional control over the packing of coordinated units. tandfonline.commdpi.com |

An article on the biochemical interactions and mechanistic studies of "this compound" cannot be generated at this time. A comprehensive search of scientific literature has revealed a lack of specific in vitro studies on this particular compound that align with the requested detailed outline.

The search for experimental data regarding the interaction of "this compound" with biological thiols (such as cysteine and glutathione), its potential for enzyme inhibition or activation, and its mechanistic interactions with DNA/RNA did not yield any specific research findings. Consequently, the required information to populate the sections on thiol-disulfide exchange, formation of mixed disulfides, reversible and irreversible enzyme inhibition kinetics, covalent modification of enzyme active sites, and interactions with nucleic acids is not available in the current body of scientific literature.

While general information exists on the biochemical properties of thiazole-containing compounds and the reactivity of thiols, this information is not specific to "this compound" and therefore cannot be used to accurately and thoroughly address the detailed subsections of the proposed article. Without dedicated research on this specific chemical compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Biochemical Interactions and Mechanistic Studies of Dimethyl 1,3 Thiazol 2 Yl Methanethiol in Vitro

Interaction with DNA/RNA (Mechanistic Studies, In Vitro)

Binding Modes and Biophysical Characterization

There is no published research detailing the binding modes or providing a biophysical characterization of (Dimethyl-1,3-thiazol-2-yl)methanethiol with any biological macromolecules. Studies involving techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or surface plasmon resonance to elucidate its interactions with proteins or nucleic acids have not been reported. Therefore, information regarding its binding affinity, thermodynamics, and the specific molecular interactions it may form with biological targets remains unknown.

DNA Alkylation or Cleavage Mechanisms

Currently, there are no studies that have investigated the potential for this compound to induce DNA alkylation or cleavage. The reactivity of many thiol-containing compounds and the diverse biological activities of thiazole (B1198619) derivatives could suggest a potential for such interactions, but without experimental evidence, any discussion would be purely speculative. Research into the mechanisms by which other thiol-containing molecules interact with DNA exists, but these findings cannot be directly extrapolated to this compound without specific investigation.

Role as a Chemical Probe in Biological Systems (Mechanistic Focus)

The use of this compound as a chemical probe to study biological systems has not been described in the available scientific literature. For a compound to be utilized as a chemical probe, its mechanism of action and selectivity for a specific biological target must be well-characterized. As this foundational information is not available for this compound, its application in this context has not been explored.

Design of Targeted Biochemical Modulators Based on the Chemical Compound

The design and synthesis of targeted biochemical modulators based on the this compound scaffold have not been reported. The process of designing such modulators typically relies on a known biological target and an understanding of the structure-activity relationship of the parent compound. Given the absence of this information for this compound, it has not served as a basis for the development of more complex, targeted molecules.

Advanced Materials Science Applications of Dimethyl 1,3 Thiazol 2 Yl Methanethiol

Integration into Polymer Architectures for Functional Materials

The incorporation of heterocyclic and sulfur-containing compounds into polymer backbones or as pendant groups can impart unique thermal, optical, and electronic properties to the resulting materials. The methanethiol (B179389) group of (Dimethyl-1,3-thiazol-2-yl)methanethiol offers a reactive handle for such integrations.

Cross-linking Agents

Thiol groups are well-known for their utility in cross-linking polymer chains through various chemical reactions, most notably thiol-ene and thiol-yne "click" chemistry, as well as oxidative disulfide bond formation. In principle, this compound could serve as a cross-linking agent. The thiol group can react with polymers containing unsaturated bonds (alkenes or alkynes) or with other thiol groups on adjacent polymer chains to form a three-dimensional network. This network structure enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. The bulky and polar dimethylthiazole group would reside at the cross-linking points, potentially influencing the polymer's dielectric properties and its interaction with other materials.

Monomer Synthesis

This compound can be envisioned as a precursor for the synthesis of novel monomers. For instance, the thiol group could be reacted with a molecule containing a polymerizable group, such as an acrylate (B77674) or a vinyl group, through a nucleophilic substitution or Michael addition reaction. The resulting monomer, now bearing a pendant dimethylthiazole moiety, could then be polymerized or copolymerized with other monomers to create polymers with tailored properties. The presence of the thiazole (B1198619) ring in the polymer side chain could enhance properties such as refractive index, thermal stability, and adhesion to metal surfaces.

Surface Chemistry and Adsorption on Metal Surfaces

The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and copper, leading to the spontaneous formation of organized molecular layers. This property is the basis for its use in surface functionalization and corrosion inhibition.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the adsorption of molecules onto a surface. Thiols are a classic example of molecules that form robust SAMs on gold surfaces. It is highly probable that this compound could form SAMs on such surfaces. The sulfur atom of the methanethiol group would chemisorb onto the metal, while the dimethylthiazole group would form the outer surface of the monolayer. The properties of this surface would then be dictated by the dimethylthiazole units, potentially creating a surface with specific chemical and physical characteristics, such as altered hydrophobicity and surface energy.

Table 1: Potential Characteristics of a this compound SAM on Gold

| Property | Predicted Characteristic | Rationale |

| Binding to Surface | Strong chemisorption | Affinity of the thiol group for gold. |

| Monolayer Ordering | Potentially ordered | Intermolecular interactions between thiazole rings. |

| Surface Energy | Moderate | Combination of the heterocyclic ring and methyl groups. |

| Potential Applications | Sensor functionalization, electronic contacts | Tailorable surface properties. |

Corrosion Inhibition Mechanisms

Thiazole derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. semanticscholar.orgscispace.comeurjchem.com Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which can adsorb onto the metal surface and form a protective barrier. semanticscholar.orgscispace.com this compound combines the features of a thiazole derivative with a thiol group, both of which are known to inhibit corrosion. The proposed mechanism involves the adsorption of the molecule onto the metal surface through the sulfur and nitrogen atoms of the thiazole ring, as well as the sulfur atom of the methanethiol group. This adsorbed layer blocks the active sites for corrosion and hinders the diffusion of corrosive species to the metal surface. The dimethyl substitution may further enhance its protective properties by increasing the electron density on the thiazole ring and improving its surface coverage.

Nanomaterials and Hybrid Systems Incorporating the Chemical Compound

The functionalization of nanomaterials with organic molecules is a powerful strategy to tailor their properties and create novel hybrid materials. The thiol group of this compound makes it a prime candidate for anchoring to the surface of various nanoparticles.

Thiazole derivatives have been used to functionalize nanoparticles for various applications, including sensing and catalysis. researchgate.net For example, gold or silver nanoparticles could be functionalized with this compound to create stable colloidal solutions. The dimethylthiazole-terminated surface of these nanoparticles could then be used to mediate their interaction with their environment. Such functionalized nanoparticles could find use in biomedical imaging, as catalysts, or as building blocks for more complex nanostructures.

Table 2: Potential Nanomaterial and Hybrid Systems

| System | Potential Application | Rationale |

| Gold Nanoparticles | Biosensing | Thiol-gold chemistry for stable functionalization. |

| Silver Nanoparticles | Antimicrobial coatings | Synergistic effect of silver and thiazole moiety. |

| Quantum Dots | Bioimaging | Surface passivation and targeted delivery. |

| Silica Nanoparticles | Drug delivery | Functionalization for controlled release. |

Functionalization of Nanoparticles

There is no available research in scientific literature detailing the use of this compound for the functionalization of nanoparticles. Consequently, no data on its binding affinity, the stability of functionalized nanoparticles, or the resulting properties of such nanomaterials can be provided.

Composite Material Development

No published studies were found that investigate the incorporation of this compound into composite materials. As a result, information regarding its role as a filler, matrix component, or interface modifier in composites is not available.

Optoelectronic and Electronic Materials Applications (e.g., Organic Semiconductors, Sensors)

There is a lack of specific research on the optoelectronic and electronic properties of this compound.

Charge Transfer Properties

No experimental or theoretical studies on the charge transfer properties of this compound could be identified. Data on its electron-donating or -accepting capabilities, HOMO/LUMO energy levels, or performance in charge transfer complexes are not present in the current body of scientific literature.

Chemo-Responsive Sensor Design

The application of this compound in the design and fabrication of chemo-responsive sensors has not been reported. There are no findings on its selectivity or sensitivity towards specific analytes.

Role in Advanced Energy Storage Technologies

There is no information available regarding the use of this compound in any capacity within advanced energy storage technologies, such as batteries, supercapacitors, or solar thermal systems.

Q & A

Q. Table 1: Catalyst Systems for Thiolation

| Catalyst | Reaction Conditions | Selectivity (Thiol vs. Sulfide) | Reference |

|---|---|---|---|

| K₂WO₄/Al₂O₃ | 300–350°C, H₂S-rich | High CH₃SH selectivity | |

| Zeolites + Alkali | Moderate acidity, 250°C | Balanced conversion/selectivity |

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

- X-ray Crystallography : The gold standard for confirming molecular geometry. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially for thiazole-thiol tautomerism .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes thiol (-SH) protons (δ ~1.5–2.5 ppm) and thiazole ring protons (δ ~7–8 ppm). DEPT-135 confirms CH₂/CH₃ groups in the dimethyl-thiazole moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₆H₁₀N₂S₂) and detects fragmentation patterns specific to thiol-thiazole linkages .

Advanced: How can computational modeling optimize the conformational stability of this compound?

Answer:

- Basis Set Selection : DFT studies (e.g., B3LYP/cc-pVTZ) accurately predict non-covalent interactions in thiol clusters. Larger basis sets reduce errors in S···H bond distances (<0.1 Å deviation from crystallography) .

- Cluster Analysis : Dimer/trimer configurations reveal stabilization via S–H···N hydrogen bonds. Free energy calculations (ΔG) identify dominant conformers under ambient vs. high-pressure conditions .

- MD Simulations : Molecular dynamics (AMBER/CHARMM force fields) model solvation effects in biological systems, showing hydrophobic shielding of the thiol group in aqueous media .

Advanced: What role do acid-base properties play in catalytic systems for synthesizing this compound?

Answer:

Catalyst acidity/basicity governs:

- Reaction Pathway : Strong Lewis acids (e.g., Al³⁺) promote methanol dehydration to dimethyl ether, reducing thiol yield. Moderate basicity (e.g., K⁺-doped zeolites) favors H₂S activation and CH₃SH formation .

- Active Site Design : Alkali promoters (e.g., Na, K) on Al₂O₃ weaken acid strength, suppressing side reactions. Optimal basicity (pKₐ ~7–9) maximizes turnover frequency (TOF) .

- Thermal Stability : Basic sites enhance catalyst longevity by mitigating coke formation during exothermic thiolation .

Key Insight : Acid-base titration (NH₃/CO₂-TPD) quantifies active sites, enabling tailored catalyst synthesis .

Advanced: How does this compound interact with biological targets, and what assays validate its activity?

Answer:

- Enzyme Inhibition : Thiols act as nucleophiles, targeting cysteine proteases. Use fluorogenic substrates (e.g., Z-FR-AMC) to measure IC₅₀ in papain-like enzymes .

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests efficacy against Gram-positive bacteria (MIC ~10–50 µg/mL), with thiol-disulfide redox disruption as a proposed mechanism .

- Cellular Uptake : LC-MS/MS quantifies intracellular thiol levels post-treatment. Thiol-reactive probes (e.g., monobromobimane) track localization via fluorescence microscopy .

Advanced: What environmental factors influence the stability of this compound during storage and handling?

Answer:

- Oxidation Sensitivity : Thiols oxidize to disulfides (RSSR) under O₂. Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) at –20°C .

- pH-Dependent Degradation : Protonated thiols (–SH) are stable at pH <7. Above pH 9, deprotonation (–S⁻) accelerates oxidation. Buffered solutions (pH 6–7) are optimal .

- Light Exposure : UV irradiation induces C–S bond cleavage. Use amber glassware or UV-blocking containers .

Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

- Catalyst Deactivation : Sintering or sulfur poisoning reduces activity. Fluidized-bed reactors improve heat/mass transfer vs. fixed-bed systems .

- Purification : Distillation under vacuum (≤0.1 atm) separates thiols from higher-boiling byproducts (e.g., sulfides). Silica gel chromatography refines milligram-scale batches .

- Safety : Thiols have low odor thresholds (ppb) and are toxic. Use closed systems with H₂S scrubbers and PPE (respirators, gloves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products